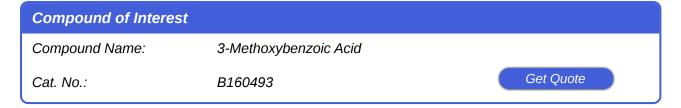


Spectroscopic Profile of 3-Methoxybenzoic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methoxybenzoic acid** (m-Anisic acid), a compound of significant interest in organic synthesis, pharmaceutical research, and materials science. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for compound identification, structural elucidation, and quality control.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Methoxybenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~11.5 - 13.0	Singlet (broad)	1H	-COOH
~7.70	Doublet of triplets	1H	Ar-H
~7.59	Doublet	1H	Ar-H
~7.38	Triplet	1H	Ar-H
~7.15	Doublet of doublets	1H	Ar-H
3.86	Singlet	3H	-OCH₃

Solvent: CDCl₃. The chemical shifts may vary slightly depending on the solvent and concentration.

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
172.0	-СООН
159.7	Ar-C-OCH₃
131.2	Ar-C
129.6	Ar-CH
122.5	Ar-CH
120.3	Ar-CH
114.5	Ar-CH
55.4	-OCH₃

Solvent: CDCl₃. The chemical shifts may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy



Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Strong, Broad	O-H stretch (Carboxylic acid dimer)
2980-3080	Medium	C-H stretch (Aromatic)
2840-2960	Medium	C-H stretch (Aliphatic, -OCH ₃)
1680-1710	Strong	C=O stretch (Carboxylic acid)
1580-1600	Medium-Strong	C=C stretch (Aromatic)
1430-1470	Medium	C-H bend (Aliphatic)
1250-1300	Strong	C-O stretch (Aryl ether, asymmetric)
1020-1050	Strong	C-O stretch (Aryl ether, symmetric)
920-950	Medium, Broad	O-H bend (Carboxylic acid dimer)

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **3-Methoxybenzoic acid** shows a prominent molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity (%)	Assignment
152	100	[M] ⁺ (Molecular Ion)
137	~60	[M - CH₃] ⁺
135	~50	[M - OH]+
109	~15	[M - COOH]+
92	~20	[C ₆ H ₄ O] ⁺
77	~25	[C ₆ H ₅]+



Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic techniques. Below are generalized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **3-Methoxybenzoic acid** is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
- ¹H NMR Acquisition: A standard one-pulse sequence is utilized. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. A significantly larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide
 (KBr) and pressed into a thin, transparent pellet.
 - ATR (Attenuated Total Reflectance): A small amount of the solid sample is placed directly onto the ATR crystal.[1]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.[1]
- Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded first.[1] The sample spectrum is then recorded, and the background is automatically subtracted.[1] Data is typically collected over a range of 4000-400 cm⁻¹.[1]

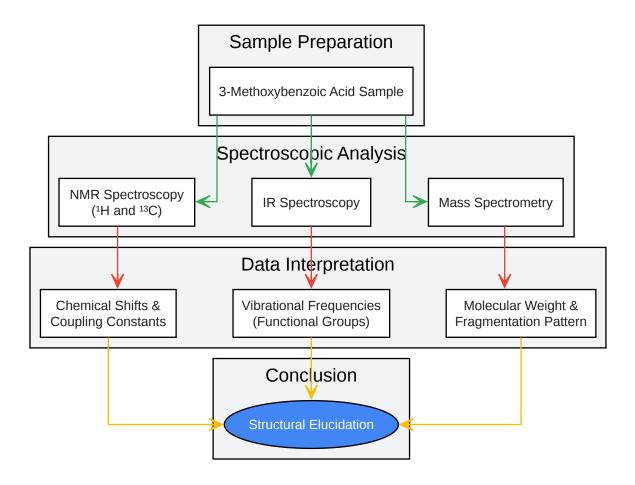
Mass Spectrometry (MS)



- Sample Introduction: For a volatile and thermally stable compound like **3-Methoxybenzoic acid**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. A dilute solution of the compound in a volatile organic solvent is injected into the GC.
- Ionization: Electron Ionization (EI) is a standard method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
 by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: An electron multiplier or similar detector records the abundance of each ion.

Visualized Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **3-Methoxybenzoic acid**.





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Spectroscopic analysis workflow for **3-Methoxybenzoic acid**.

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References

- 1. benchchem.com [benchchem.com]
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